

# An In-depth Technical Guide to 4-(Chloromethyl)benzyl alcohol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Chloromethyl)benzyl alcohol

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This technical guide provides a comprehensive overview of **4-(Chloromethyl)benzyl alcohol**, a versatile bifunctional organic compound. Its unique structure, featuring both a reactive benzylic chloride and a primary alcohol, makes it a valuable intermediate in various synthetic applications, including the development of pharmaceuticals and advanced materials.

## Core Molecular and Physical Properties

**4-(Chloromethyl)benzyl alcohol**, with the IUPAC name [4-(chloromethyl)phenyl]methanol, is a para-substituted aromatic compound. The presence of both a hydroxymethyl and a chloromethyl group allows for selective chemical modifications at two distinct sites.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClO <sup>[1]</sup> <sup>[2]</sup>
Molecular Weight	156.61 g/mol <sup>[1]</sup> <sup>[2]</sup>
CAS Number	16473-35-1
Appearance	White to off-white crystalline solid
Melting Point	58-60 °C
Boiling Point	276 °C
InChI Key	OGALXJIOJZXBBP-UHFFFAOYSA-N
SMILES	C1=CC(=CC=C1CO)CCl <sup>[1]</sup>

## Experimental Protocols

A common and efficient method for the synthesis of **4-(Chloromethyl)benzyl alcohol** is the reduction of 4-(chloromethyl)benzoic acid.

Synthesis via Borane-THF Reduction of 4-(Chloromethyl)benzoic Acid<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>

This procedure details the reduction of the carboxylic acid functional group to a primary alcohol using a borane-tetrahydrofuran complex.

Materials:

- 4-(Chloromethyl)benzoic acid
- Anhydrous Tetrahydrofuran (THF)
- 1M Borane-THF solution
- Methanol
- Hexane
- Ethyl acetate

- Silica gel for column chromatography

Procedure:

- Dissolve 4-(chloromethyl)benzoic acid (e.g., 10 g, 58 mmol) in anhydrous THF (60 mL) in a round-bottom flask under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add a 1M solution of borane-THF in THF (e.g., 90 mL, 90 mmol) dropwise to the stirred solution at 20°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol (50 mL) at 0°C to decompose the excess borane.
- Remove the solvents under reduced pressure using a rotary evaporator.
- Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting with a 4:1 ratio and moving to 3:1) to yield **4-(Chloromethyl)benzyl alcohol** as a colorless solid.

## Synthetic Applications and Reaction Pathways

**4-(Chloromethyl)benzyl alcohol** is a key building block in the synthesis of more complex molecules. For example, it serves as a precursor for prodrugs, where the alcohol functionality is modified to enhance properties such as bioavailability.<sup>[1]</sup> A straightforward example is its acetylation to form 4-(chloromethyl)benzyl acetate.

Caption: Acetylation of **4-(Chloromethyl)benzyl alcohol**.

This reaction pathway highlights the utility of **4-(Chloromethyl)benzyl alcohol** in modifying the alcohol group while leaving the chloromethyl group available for subsequent reactions, a

common strategy in multi-step organic synthesis. This compound is also a precursor in the synthesis of the stem cell mobilizer, Plerixafor, and various antifungal agents.[\[1\]](#)

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## References

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)